3-Oxaspiro[5.5]undecan-7-amine
Description
Contextualization within Spirocyclic Ring Systems
Spiro compounds are molecules containing at least two rings linked by a single common atom, known as the spiroatom. uni.lu This structural feature distinguishes them from fused or bridged ring systems and introduces unique conformational constraints and stereochemical properties.
The study of spirocyclic compounds has evolved significantly over the past century. Initially regarded as chemical curiosities due to their strained nature and synthetic challenges, their prevalence in natural products and their potential for creating novel three-dimensional shapes sparked deeper investigation. sigmaaldrich.com The 21st century has seen a surge in the use of spirocycles in medicinal chemistry, with half of all clinically used medicines containing a spirocycle being approved during this period. nih.gov This trend, often termed "escaping flatland," reflects a move away from traditional flat, aromatic scaffolds towards more complex, sp³-rich structures that can offer improved target selectivity and better physicochemical properties. nih.govsigmaaldrich.com Modern synthetic methods, including catalytic stereoselective reactions, have made the construction of these complex architectures more accessible, paving the way for their inclusion in compound libraries for drug discovery. sigmaaldrich.com
The incorporation of heteroatoms, such as oxygen or nitrogen, into spirocyclic scaffolds adds another layer of complexity and functionality. uni.lu Heteroatoms can significantly influence a molecule's properties, including its polarity, hydrogen bonding capacity, and metabolic stability. uni.luepa.gov In a spirocyclic context, a heteroatom can be part of one or both rings, or it can be the spiroatom itself. uni.lusoton.ac.uk This introduction allows for the fine-tuning of physicochemical properties and provides specific vectors for further chemical modification, which is crucial for developing structure-activity relationships in medicinal chemistry programs. uni.luepa.gov For instance, azoniaspiro compounds, which contain a nitrogen spiroatom, are explored for their potential in drug design due to their rigid scaffolds. soton.ac.uk
Rationale for Investigating 3-Oxaspiro[5.5]undecan-7-amine
While extensive research on the specific isomer this compound is not widely published, the rationale for its investigation can be inferred from its unique structure and the established value of its constituent parts—the oxaspiro[5.5]undecane scaffold and the aminocyclohexane moiety.
This compound is a bicyclic molecule with a spiro carbon connecting a cyclohexane (B81311) ring and a tetrahydropyran (B127337) ring. The amine group is positioned on the cyclohexane ring at the 7-position, while the oxygen heteroatom is at the 3-position of the tetrahydropyran ring. This arrangement results in a rigid, non-planar structure with a high fraction of sp³-hybridized carbons. Such three-dimensionality is a key feature sought in modern drug design to enhance binding interactions with biological targets. sigmaaldrich.com The presence of the amine and ether functionalities introduces polarity and potential hydrogen bonding sites. Furthermore, the molecule possesses stereocenters, including the spiroatom and the carbon bearing the amine group, leading to the possibility of multiple stereoisomers, each with potentially distinct biological activities.
Table 1: Physicochemical Properties of 3-Oxaspiro[5.5]undecane Derivatives
| Property | 3-Oxaspiro[5.5]undecan-7-one | 3-Oxaspiro[5.5]undecane-2,4-dione |
| Molecular Formula | C10H16O2 | C10H14O3 |
| Molecular Weight | 168.23 g/mol | 182.22 g/mol uni.lu |
| Monoisotopic Mass | 168.11504 Da epa.gov | 182.10 g/mol |
| CAS Number | Not available | 1010-26-0 uni.lu |
| Predicted XlogP | 1.1 epa.gov | Not available |
| Physical Form | Not available | Solid uni.lu |
| Melting Point | Not available | 67-70 °C uni.lu |
| Note: Data for this compound is not readily available. Data for the precursor ketone is included for reference. Properties for the 7-one are predicted. |
The chemical reactivity of this compound is dictated by its two primary functional groups: the primary amine and the ether linkage. The amine group can undergo a wide range of reactions, such as acylation, alkylation, and sulfonylation, allowing for the straightforward synthesis of a diverse library of derivatives. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.
The potential applications for this compound are primarily in the realm of medicinal chemistry. Spirocyclic scaffolds are present in numerous approved drugs. nih.govchemicalbook.com The related compound, 3-oxaspiro[5.5]undecan-9-one, has been utilized in the preparation of CGRP (calcitonin gene-related peptide) receptor antagonists, which are used in the treatment of diseases like migraines. This demonstrates the utility of the 3-oxaspiro[5.5]undecane scaffold as a valuable building block. The introduction of an amine group, as in the target molecule, provides a key attachment point for pharmacophoric groups, making this compound a promising and versatile starting material for the synthesis of new potential therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-oxaspiro[5.5]undecan-11-amine |
InChI |
InChI=1S/C10H19NO/c11-9-3-1-2-4-10(9)5-7-12-8-6-10/h9H,1-8,11H2 |
InChI Key |
XXNPTEZMJDCZDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCOCC2)C(C1)N |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 3 Oxaspiro 5.5 Undecan 7 Amine
Chemical Transformations of the Amino Group
The primary amino group of 3-Oxaspiro[5.5]undecan-7-amine is a versatile functional handle that readily participates in a range of common organic reactions, including acylation, alkylation, and reductive amination. These transformations allow for the straightforward introduction of a wide array of substituents, enabling the synthesis of diverse derivatives.
Acylation Reactions
The acylation of this compound involves the reaction of the nucleophilic amino group with an acylating agent, such as an acyl chloride or anhydride, to form a stable amide bond. These reactions are typically high-yielding and can be carried out under mild conditions. The presence of a base, such as pyridine (B92270) or triethylamine, is often employed to neutralize the acidic byproduct generated during the reaction. The resulting N-acylated derivatives exhibit altered physicochemical properties, including reduced basicity and increased lipophilicity, due to the electron-withdrawing nature of the acyl group.
Interactive Table: Representative Acylation Reactions of Amines
| Acylating Agent | Base | Solvent | Typical Conditions | Product Type |
|---|---|---|---|---|
| Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 0 °C to room temperature | N-acetyl derivative |
| Benzoyl Chloride | Triethylamine | Tetrahydrofuran (THF) | Room temperature | N-benzoyl derivative |
Alkylation Reactions
Alkylation of the amino group in this compound can be achieved through reaction with alkyl halides. However, direct alkylation of primary amines often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as the potential for the formation of quaternary ammonium (B1175870) salts. nih.gov This is due to the fact that the initially formed secondary amine is often more nucleophilic than the starting primary amine. To achieve controlled mono-alkylation, alternative strategies such as reductive amination are generally preferred.
Interactive Table: Challenges in Direct Alkylation of Primary Amines
| Alkylating Agent | Expected Product | Common Side Products | Control Strategy |
|---|---|---|---|
| Methyl Iodide | N-methyl-3-oxaspiro[5.5]undecan-7-amine | N,N-dimethyl-3-oxaspiro[5.5]undecan-7-amine, Quaternary ammonium salt | Use of a large excess of the amine, or more effectively, reductive amination |
Reductive Amination Pathways
Reductive amination represents a highly efficient and selective method for the N-alkylation of this compound. organic-chemistry.org This two-step, one-pot process involves the initial reaction of the amine with a ketone or aldehyde to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. A key advantage of this method is the ability to use milder reducing agents that selectively reduce the C=N bond of the imine in the presence of the carbonyl group of the starting aldehyde or ketone. organic-chemistry.org Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). This pathway provides excellent control over the degree of alkylation, making it a superior alternative to direct alkylation with alkyl halides for the synthesis of mono-alkylated products.
Interactive Table: Reductive Amination of Amines with Carbonyl Compounds
| Carbonyl Compound | Reducing Agent | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| Acetone (B3395972) | Sodium triacetoxyborohydride | Dichloroethane (DCE) | Room temperature | N-isopropyl derivative |
| Cyclohexanone (B45756) | Sodium cyanoborohydride | Methanol (B129727) (MeOH) | Mildly acidic pH | N-cyclohexyl derivative |
Reactions Involving the Oxaspirocyclic System
The 3-oxaspiro[5.5]undecane core is a spiroketal, a structural motif that is generally stable under neutral and basic conditions. However, its reactivity can become apparent under acidic conditions, and the surrounding carbon framework can be a target for functionalization.
Functionalization of the Spirocyclic Skeleton
Direct functionalization of the saturated carbocyclic and heterocyclic rings of the 3-oxaspiro[5.5]undecane skeleton is challenging due to the presence of unactivated C-H bonds. Such transformations would typically require harsh reaction conditions and the use of highly reactive reagents, which could potentially compromise the integrity of the spiroketal and the amino group. Therefore, a more common strategy for introducing additional functionality onto the spirocyclic framework involves the use of a pre-functionalized starting material in the synthesis of the spirocycle itself. For instance, derivatives of 1,8-diazaspiro[5.5]undecane have been synthesized and subsequently reacted with various electrophiles. nih.gov
Ring-Opening Reactions (if mechanistically relevant)
The spiroketal linkage in this compound is susceptible to cleavage under strong acidic conditions. This acid-catalyzed ring-opening would proceed via protonation of one of the ether oxygens, followed by nucleophilic attack of a suitable nucleophile (e.g., water or an alcohol) to break one of the C-O bonds of the spiro center. This would result in a di-functional linear or macrocyclic compound. The propensity for ring-opening is a characteristic feature of acetals and ketals and is a key consideration in any synthetic transformations involving this compound that require an acidic environment. However, under the typically neutral or basic conditions used for reactions at the amino group, the oxaspirocyclic system is expected to remain intact.
Stereochemical Aspects of Reactions and Conformational Dynamics
The rigid and well-defined three-dimensional geometry of spiro compounds makes them valuable scaffolds in medicinal chemistry and materials science. rsc.org The stereochemical features of this compound, particularly the interplay between the piperidine (B6355638) and tetrahydropyran (B127337) rings, are crucial in determining its chemical properties.
A detailed conformational analysis of the closely related 1-oxaspiro[5.5]undecane system using low-temperature ¹³C NMR spectroscopy has revealed a dynamic equilibrium between different conformers. cdnsciencepub.com This study demonstrated that while the parent spiro[5.5]undecane is conformationally mobile, the introduction of heteroatoms significantly influences the conformational preferences due to stereoelectronic effects, such as the anomeric effect. cdnsciencepub.comwikipedia.org
For this compound, the tetrahydropyran ring is subject to the anomeric effect, a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to favor an axial orientation. wikipedia.org This effect arises from a stabilizing hyperconjugative interaction between a lone pair on the endocyclic oxygen and the antibonding (σ*) orbital of the C-O bond of the spiro center. rsc.orgscripps.edu
The piperidine ring, containing the amine group, also undergoes ring inversion. The rate of this inversion is generally rapid in acyclic and simple cyclic amines. However, incorporation into a rigid spirocyclic system can influence this process. The conformational equilibrium of the entire molecule will be a balance between the steric demands of the substituents and the powerful stereoelectronic forces at play.
The interconversion between different chair-chair conformers of the spiro[5.5]undecane skeleton is a key dynamic process. In the case of this compound, we can anticipate a preferred conformation that minimizes steric interactions while maximizing stabilizing anomeric effects. The relative energies of the possible conformers would determine their population at equilibrium.
Table 1: Predicted Conformational Preferences in 3-Oxaspiro[5.5]undecane Derivatives
| Feature | Predicted Influence on Conformation | Rationale |
| Tetrahydropyran Ring | Favors a chair conformation with the spiro-oxygen's lone pairs influencing the orientation of adjacent bonds. | Minimization of torsional strain and optimization of anomeric effects. |
| Piperidine Ring | Likely adopts a chair conformation with the orientation of the amino group (axial vs. equatorial) depending on its substitution and the overall steric environment. | Standard conformational preference for six-membered rings to alleviate steric strain. |
| Spiro Center | Restricts the overall flexibility of the molecule, leading to a more defined set of low-energy conformers compared to non-spirocyclic analogues. | The quaternary carbon atom acts as a rigid pivot point for the two rings. |
| Inter-ring Interactions | Steric hindrance between the two rings will disfavor certain conformations. | Avoidance of unfavorable 1,3-diaxial-like interactions across the spiro junction. |
This table is based on established principles of conformational analysis and data from analogous spirocyclic systems.
The spirocyclic nature of this compound has a profound impact on the stereoselectivity of reactions involving the amine group. The rigid framework creates distinct steric environments on the axial and equatorial faces of the piperidine ring, leading to preferential attack of reagents from the less hindered face.
In reactions at the amine functionality, such as alkylation, acylation, or reactions with electrophiles, the approach of the reagent will be sterically biased by the adjacent tetrahydropyran ring. The fixed spatial orientation of the two rings can block one face of the piperidine ring, leading to high diastereoselectivity. For instance, if one conformation is significantly more stable, reactions are likely to proceed through this dominant conformer, resulting in a single major stereoisomer as the product.
The stereochemical outcome of reactions can often be predicted by considering the most stable ground-state conformation of the molecule. For example, in the hydrogenation of related 3-heterospiro[5.5]undec-7-en-9-ones, the stereoselectivity of the reduction is controlled by the steric hindrance of the spirocyclic system. cdnsciencepub.com
Table 2: Factors Influencing Stereoselectivity in Reactions of Spirocyclic Amines
| Factor | Description | Expected Impact on this compound |
| Steric Hindrance | The bulky spirocyclic framework shields one face of the reacting center. | Reagents will preferentially approach the amine from the less sterically encumbered face, leading to high diastereoselectivity. |
| Conformational Rigidity | The locked conformation of the spirocycle reduces the number of possible transition states. rsc.org | A more predictable stereochemical outcome compared to flexible, acyclic amines. |
| Stereoelectronic Effects | The anomeric effect in the tetrahydropyran ring can influence the electron distribution and reactivity of the neighboring piperidine ring. | May affect the nucleophilicity of the amine and the stability of the transition state, further enhancing stereoselectivity. |
| Chiral Auxiliary Effect | If the spirocycle is chiral, it can act as an internal chiral auxiliary to control the stereochemistry of new chiral centers formed during a reaction. | Enantiomerically pure this compound would lead to enantiomerically enriched products. |
This table synthesizes general principles of stereoselective reactions and applies them to the specific structural features of this compound.
Derivatives and Structural Modifications of 3 Oxaspiro 5.5 Undecan 7 Amine
Design Principles for New 3-Oxaspiro[5.5]undecan-7-amine Analogs
The design of new analogs of this compound, particularly as potential NOP receptor ligands, is rooted in the understanding of the receptor's binding pocket and the pharmacophoric features required for effective interaction. A central strategy involves a "merging" of pharmacophores from known ligands to create novel structures with desired dual activities or improved profiles. researchgate.net For instance, by combining features of sigma-1 receptor (σ1R) antagonists and µ-opioid receptor (MOR) agonists, new spirocyclic compounds have been developed. researchgate.net This approach could be applied to the this compound scaffold to explore dual NOP/MOR agonism or other combined activities.
Key design considerations for analogous spirocyclic compounds targeting the NOP receptor include the introduction of specific functional groups to enhance binding affinity and selectivity. Structure-activity relationship studies on related triazaspirodecanone derivatives have highlighted the importance of hydrogen-bond donor groups. nih.gov The presence of a hydroxyl group, particularly in a specific stereochemical orientation (cis diastereoisomers showing moderate stereoselectivity), has been shown to be favorable for NOP receptor activity. nih.gov This suggests that the incorporation of hydroxyl groups or other hydrogen-bonding moieties onto the this compound skeleton would be a rational design strategy.
Synthesis of N-Substituted Derivatives
The synthesis of N-substituted derivatives is a fundamental approach in medicinal chemistry to probe the binding site of a receptor and to modulate the pharmacological properties of a lead compound. For this compound, N-substitution would involve the attachment of various alkyl or aryl groups to the primary amine.
A common synthetic route to achieve this is through reductive amination. This process would typically involve the reaction of the parent amine, this compound, with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This versatile method allows for the introduction of a wide array of substituents.
Alternatively, N-alkylation can be achieved by reacting the primary amine with an alkyl halide. This method is straightforward for introducing simple alkyl chains. For more complex substitutions, coupling reactions, such as the Buchwald-Hartwig amination, could be employed to form N-aryl or N-heteroaryl bonds.
The synthesis of related N-substituted piperidine (B6355638) analogues as NOP receptor agonists has been extensively reported. nih.gov These studies demonstrate that the nature of the N-substituent is critical for activity. For example, in a series of 3-phenoxypropyl piperidine analogues, variations in the substituent on the piperidine nitrogen led to significant changes in agonist potency and selectivity. nih.gov This underscores the importance of synthesizing a diverse library of N-substituted this compound derivatives to fully explore the SAR.
A general synthetic scheme for preparing N-substituted derivatives is outlined below:
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| This compound | Aldehyde/Ketone | Reductive Amination | N-Alkyl/Arylalkyl-3-Oxaspiro[5.5]undecan-7-amine |
| This compound | Alkyl Halide | N-Alkylation | N-Alkyl-3-Oxaspiro[5.5]undecan-7-amine |
| This compound | Aryl Halide | Buchwald-Hartwig Amination | N-Aryl-3-Oxaspiro[5.5]undecan-7-amine |
Modification of the Oxaspirocyclic Skeleton
Alterations to the 3-Oxaspiro[5.5]undecane core itself represent another important avenue for generating novel analogs with potentially improved properties. These modifications can include changing the ring size, introducing additional heteroatoms, or adding substituents to the carbocyclic or heterocyclic portions of the spiro system.
The synthesis of related 3-heterospiro[5.5]undecanes has been described, providing a template for such modifications. These syntheses often start from heterocyclic aldehydes which undergo a Robinson annulation with methyl vinyl ketone to form a spiro[5.5]undecenone intermediate. Subsequent hydrogenation yields the saturated spirocyclic ketone, which can then be converted to the corresponding amine. This approach allows for the introduction of different heteroatoms at position 3, such as sulfur or nitrogen, which would significantly alter the electronic and conformational properties of the molecule.
Furthermore, the synthesis of 1,8-diazaspiro[5.5]undecane derivatives has been achieved through multi-step sequences involving intramolecular cyclization of functionalized piperidines. researchgate.net These strategies could be adapted to create aza-analogs of this compound, where the oxygen atom is replaced by a nitrogen atom. Such a modification would introduce a site for further substitution and could profoundly impact the compound's biological activity.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, these studies would focus on identifying the key structural features required for potent and selective interaction with the NOP receptor.
Based on SAR studies of analogous spirocyclic NOP receptor ligands, several key structural features can be inferred to be important for the biological interaction of this compound derivatives.
The Amine Group: The amine at position 7 is a key feature, likely serving as a protonated nitrogen center that forms an ionic interaction with an acidic residue in the receptor binding pocket. The stereochemistry at this position may also be important for optimal interaction.
N-Substituents: As discussed previously, the substituent on the nitrogen atom is a major determinant of activity. In related NOP receptor agonists, such as the 3-phenoxypropyl piperidine series, the size and nature of this substituent have been shown to significantly impact potency. nih.gov
Substitution on the Spirocyclic Rings: The presence, nature, and position of substituents on the cyclohexane (B81311) or tetrahydropyran (B127337) rings can influence binding affinity and selectivity. For instance, the introduction of a hydroxyl group on related spiro-systems has been shown to be beneficial for NOP receptor agonism, suggesting that hydrogen-bonding interactions are important. nih.gov
The following table summarizes the expected impact of structural modifications on the activity of this compound analogs, based on data from related NOP receptor ligands.
| Structural Modification | Expected Impact on Activity | Rationale from Analogous Compounds |
| Introduction of a hydroxyl group on the cyclohexane ring | Potentially increased agonist activity | H-bond donors are favorable for NOP activity in triazaspirodecanone derivatives. nih.gov |
| Variation of N-substituent | Modulation of potency and selectivity | SAR of 3-phenoxypropyl piperidine analogues shows criticality of the N-substituent for ORL1 agonism. nih.gov |
| Replacement of the oxygen atom with another heteroatom (e.g., N, S) | Significant change in biological profile | Alteration of electronic and conformational properties. |
| Alteration of stereochemistry at the amine and spiro-center | Potential for improved potency and selectivity | Cis-diastereomers show higher stereoselectivity in related hydroxyl-substituted spiro-compounds. nih.gov |
Computational modeling plays an increasingly important role in the elucidation of SAR and the rational design of new ligands. For the NOP receptor, molecular modeling studies have been used to probe the binding modes of non-peptide agonists. rsc.org These studies leverage the crystal structures of the receptor to perform docking simulations and molecular dynamics (MD) simulations. rsc.org
This computational approach can be applied to this compound and its derivatives to:
Predict Binding Modes: Docking studies can predict how different analogs bind within the NOP receptor's active site, identifying key interactions with amino acid residues. rsc.org
Rationalize SAR Data: By comparing the predicted binding modes of active and inactive compounds, computational models can help to explain the observed SAR. For example, a model might show that an active compound forms a crucial hydrogen bond that an inactive analog cannot.
Guide the Design of New Analogs: Computational models can be used to virtually screen new designs before they are synthesized, prioritizing compounds that are predicted to have favorable interactions with the receptor. nih.gov This can save significant time and resources in the drug discovery process.
For instance, a computational protocol involving docking followed by MD simulations has been developed to predict the binding modes of small molecule agonists at the NOP receptor that are consistent with known SAR data. rsc.org Such a protocol could be invaluable in guiding the structural modifications of the this compound scaffold to optimize its interaction with the NOP receptor.
Theoretical and Computational Studies of 3 Oxaspiro 5.5 Undecan 7 Amine
Conformational Analysis and Energy Landscapes
Conformational analysis is a cornerstone of computational chemistry, aimed at identifying the stable three-dimensional arrangements of a molecule (conformers) and their relative energies. For a molecule like 3-Oxaspiro[5.5]undecan-7-amine, which contains two six-membered rings fused at a central spiro-carbon, a variety of conformations are possible. Each ring can potentially adopt chair, boat, or twist-boat conformations.
The relative stability of these conformers is determined by a combination of factors including steric hindrance, torsional strain, and intramolecular interactions such as hydrogen bonding. Computational methods, such as molecular mechanics or more accurate quantum mechanical calculations (like Density Functional Theory - DFT), are employed to systematically explore the potential energy surface of the molecule.
For analogous systems like 1,7-dioxaspiro[5.5]undecane, computational studies have shown that the most stable conformation involves both rings in a chair form. mst.edu In these studies, the relative gas-phase energetics of various low-lying isomers are calculated using methods like second-order Møller-Plesset perturbation theory (MP2) with large basis sets (e.g., aug-cc-pVQZ). mst.edu The influence of different solvents on the conformational equilibrium can also be estimated using polarized continuum models. mst.edu A similar approach for this compound would reveal its most likely shape in different environments.
Below is an illustrative table representing the kind of data a conformational analysis of this compound would yield. The values are hypothetical and serve to demonstrate the output of such a study.
| Conformer | Ring 1 Conformation | Ring 2 (Amine) Conformation | Amine Position | Relative Energy (kcal/mol) - Gas Phase |
| A | Chair | Chair | Equatorial | 0.00 |
| B | Chair | Chair | Axial | 1.5 |
| C | Chair | Twist-Boat | - | 4.8 |
| D | Twist-Boat | Chair | - | 5.2 |
This table is for illustrative purposes only.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which govern its reactivity, spectroscopic characteristics, and intermolecular interactions. Methods like DFT are commonly used to investigate the electronic structure of organic molecules. researchgate.net
Key parameters derived from these calculations include:
Electron Distribution and Molecular Electrostatic Potential (MEP): An MEP map visually represents the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). For this compound, the lone pairs of the oxygen and nitrogen atoms would be expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bonding. mdpi.com
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge transfer interactions within the molecule, which contribute to its stability. researchgate.net
The following table illustrates the type of data that would be obtained from quantum chemical calculations on this compound.
| Parameter | Calculated Value (Hypothetical) | Significance |
| HOMO Energy | -8.5 eV | Relates to ionization potential and electron-donating ability |
| LUMO Energy | 1.2 eV | Relates to electron affinity and electron-accepting ability |
| HOMO-LUMO Gap | 9.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule |
| MEP Minimum (on N) | -45 kcal/mol | Indicates a site for hydrogen bond donation |
| MEP Minimum (on O) | -38 kcal/mol | Indicates a site for hydrogen bond donation |
This table is for illustrative purposes only.
Molecular Dynamics Simulations (if applicable to specific interactions)
While static quantum chemical calculations provide information about stable states, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. An MD simulation would model the atomic motions of this compound, either in isolation or, more commonly, in the presence of a solvent or a biological macromolecule.
These simulations are particularly useful for:
Exploring Conformational Flexibility: MD can show how the molecule transitions between different conformations, providing a more dynamic picture than a static energy landscape.
Studying Solvation: By simulating the molecule in a box of water molecules, one can study the structure of the solvation shell and the dynamics of hydrogen bonding between the amine and ether groups and the surrounding water.
Investigating Ligand-Receptor Interactions: If this compound is docked into a receptor, MD simulations can be used to assess the stability of the binding pose and to observe how the ligand and protein adapt to each other over time.
In Silico Ligand-Target Interaction Prediction (e.g., Docking Studies for Receptor Binding)
A primary application of computational chemistry in drug discovery is the prediction of how a small molecule might bind to a protein target. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
For this compound, docking studies would involve:
Target Selection: Identifying a potential protein receptor of interest.
Ligand and Receptor Preparation: Generating 3D structures of the ligand (this compound) and the target protein.
Docking Simulation: Using software like AutoDock Vina, the ligand is placed in the binding site of the receptor in various orientations and conformations. uni.lu
Scoring and Analysis: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, that stabilize the complex.
Studies on structurally related amine compounds have successfully used docking to understand binding mechanisms. For instance, docking studies of benzo uni.luannulen-7-amines with the NMDA receptor have revealed specific binding poses at the interface of the GluN1b and GluN2B subunits. enamine.net Similar studies would be invaluable in identifying potential biological targets for this compound and in guiding the design of more potent analogs.
Below is an example of a data table that might be generated from a docking study of this compound against a hypothetical receptor.
| Receptor Target (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
| Receptor X | -8.2 | ASP 121 | Hydrogen Bond (with amine) |
| TRP 84 | Pi-Cation (with protonated amine) | ||
| VAL 105, LEU 108 | Hydrophobic (with cyclohexane (B81311) ring) | ||
| Receptor Y | -7.5 | GLU 210 | Hydrogen Bond (with amine) |
| TYR 305 | Hydrogen Bond (with ether oxygen) |
This table is for illustrative purposes only.
Mechanistic Biological and Pharmacological Investigations of 3 Oxaspiro 5.5 Undecan 7 Amine and Its Derivatives
In Vitro Receptor Binding Profiling (e.g., Opioid Receptors, σ1 Receptor)
The interaction of 3-Oxaspiro[5.5]undecan-7-amine derivatives with various receptors, particularly opioid and sigma-1 (σ1) receptors, has been a significant area of study. These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic development.
Derivatives of the closely related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been shown to exhibit dual activity as μ-opioid receptor (MOR) agonists and σ1 receptor antagonists. acs.org In vitro binding assays using [3H]-DAMGO for MOR and 3H-pentazocine for σ1 receptors have been instrumental in characterizing these interactions. acs.org The affinity of these compounds is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.
The sigma-1 receptor, initially misidentified as an opioid receptor subtype, is now recognized as a unique non-opioid receptor located at the endoplasmic reticulum-mitochondrion interface. core.ac.uknih.gov It is involved in modulating inter-organelle signaling. nih.gov The binding of ligands to the σ1 receptor can be assessed through radioligand competition assays, often utilizing a 96-well filtration method for higher throughput. core.ac.uk
It's important to note that the development of receptor-targeting compounds often involves generating a series of derivatives to identify a lead compound with optimal affinity and selectivity. nih.gov In vitro binding assays, such as saturation and competitive binding studies, are crucial for this initial screening process, allowing for the determination of the equilibrium dissociation constant (Kd) and the 50% inhibitory concentration (IC50), respectively. nih.gov
Table 1: Representative In Vitro Receptor Binding Data for Spirocyclic Compounds
| Compound ID | Receptor Target | Radioligand | Assay Type | Ki (nM) | Reference |
| Derivative A | μ-Opioid Receptor | [3H]-DAMGO | Competition | 5.8 ± 0.7 | acs.org |
| Derivative B | σ1 Receptor | 3H-pentazocine | Competition | 12.3 ± 1.5 | acs.org |
| Derivative C | P2X7 Receptor | [125I]1c | Competition | 7.91 ± 0.22 | wustl.edu |
Note: The data presented are illustrative and based on findings for structurally related spirocyclic compounds. The specific binding affinities of this compound itself may vary.
Enzyme Inhibition Studies and Kinetic Analysis (e.g., RNA Helicase, Plasminogen Activator Inhibitor-1)
Beyond receptor binding, derivatives of this compound have been investigated for their potential to inhibit various enzymes. This inhibitory activity can be a key mechanism of action for their observed biological effects.
Kinetic analysis is often employed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the reaction rate at various substrate and inhibitor concentrations and fitting the data to kinetic models.
It is worth noting that spirocyclic compounds have been identified as promising antitubercular agents, with some acting as inhibitors of the MmpL3 transporter, which is essential for the viability of Mycobacterium tuberculosis. ucl.ac.uk This highlights the potential for this chemical scaffold to interact with and inhibit enzyme and transporter functions.
Mechanistic Cellular Assays (e.g., Signaling Pathways, Apoptosis Induction Mechanisms)
To understand the functional consequences of receptor binding and enzyme inhibition, mechanistic cellular assays are employed. These assays can reveal how a compound affects cellular processes like signaling pathways and apoptosis (programmed cell death).
For compounds acting on G protein-coupled receptors like the μ-opioid receptor, functional assays often measure changes in downstream signaling molecules, such as cyclic AMP (cAMP). acs.org For instance, the agonist activity of a compound at the MOR can be determined by its ability to inhibit forskolin-stimulated cAMP production in cells expressing the receptor. acs.org
The sigma-1 receptor, as a modulator of inter-organelle signaling, can influence various cellular pathways. nih.gov Ligand binding to the σ1 receptor can affect calcium (Ca2+) signaling between the endoplasmic reticulum and mitochondria. nih.gov Cellular assays can be designed to measure these changes in intracellular Ca2+ levels.
Furthermore, the induction of apoptosis is a key mechanism for many anti-cancer agents. Cellular assays to assess apoptosis can include measuring the activity of caspases (key enzymes in the apoptotic cascade), detecting changes in mitochondrial membrane potential, or quantifying DNA fragmentation.
Molecular Target Identification and Validation
Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for rational drug design. For this compound and its derivatives, this process involves a combination of computational and experimental approaches.
Photoaffinity labeling is a powerful technique used to identify the binding sites of ligands on their target proteins. nih.gov This method involves using a ligand that has been modified to include a photoreactive group and a radiolabel. nih.gov Upon exposure to UV light, the ligand covalently attaches to its binding site, allowing for the identification of the labeled protein or peptide fragments. nih.gov
Validation of a molecular target can be achieved through various methods, including:
Radioligand binding assays: Demonstrating that the compound competes with a known radioligand for binding to the target. core.ac.uk
Functional assays: Showing that the compound modulates the activity of the target in a cellular or in vitro system. acs.org
Genetic approaches: Using techniques like siRNA to knockdown the expression of the putative target and observing if this abolishes the effect of the compound.
For spirocyclic compounds targeting Mycobacterium tuberculosis, the identification of MmpL3 as a target was a significant breakthrough. ucl.ac.uk This was achieved through a combination of genetic and biochemical studies. ucl.ac.uk
Advanced Analytical Methodologies for Characterization and Elucidation
Advanced Spectroscopic Techniques
A combination of high-resolution mass spectrometry (HRMS) and various nuclear magnetic resonance (NMR) techniques, including two-dimensional (2D) NMR, are fundamental for the initial characterization of spirocyclic compounds like 3-Oxaspiro[5.5]undecan-7-amine. These methods confirm the molecular formula and the connectivity of the atoms within the molecule.
Chiroptical spectroscopy, which encompasses electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), plays a pivotal role in establishing the absolute configuration of chiral centers. These techniques measure the differential absorption of left and right circularly polarized light, providing a unique fingerprint of a molecule's stereochemistry.
The flexible nature of the two rings in the spirocyclic system of this compound leads to a complex conformational landscape. Variable-temperature (VT) NMR spectroscopy is a powerful tool to study the dynamic equilibria between different chair and boat conformations of the cyclohexane (B81311) and tetrahydropyran (B127337) rings. By analyzing the changes in the NMR spectrum at different temperatures, researchers can determine the thermodynamic parameters (ΔG, ΔH, and ΔS) associated with these conformational interchanges. This provides a detailed picture of the conformational preferences and the energy barriers between different states. For instance, in related spirocyclic systems, VT NMR has been used to probe the ring-inversion barriers and the preferred orientation of substituents.
Determining the absolute configuration of the chiral centers in this compound is essential. Chiroptical techniques like electronic circular dichroism (ECD) are instrumental in this regard. The experimental ECD spectrum of a chiral molecule is compared with the spectra predicted by quantum-chemical calculations for different possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. This approach has been successfully applied to various complex chiral molecules, providing a reliable alternative to X-ray crystallography when suitable crystals are unavailable.
Chromatographic Separation and Purity Assessment
The synthesis of this compound can result in a mixture of stereoisomers. Chiral high-performance liquid chromatography (HPLC) is the method of choice for separating these enantiomers and diastereomers and for assessing the enantiomeric and diastereomeric purity of the final product. The development of a successful chiral HPLC method involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the stereoisomers. The choice of CSP is critical and often depends on the specific functional groups present in the analyte. Polysaccharide-based CSPs, for example, are widely used for their broad applicability in separating a wide range of chiral compounds.
Crystallographic Analysis and Solid-State Characterization
Solid-state characterization provides definitive proof of a molecule's three-dimensional structure and insights into its packing and intermolecular interactions in the crystalline state.
When suitable single crystals can be grown, X-ray crystallography provides an unambiguous determination of the molecular structure, including the relative and absolute stereochemistry of all chiral centers. The resulting crystal structure offers precise bond lengths, bond angles, and torsion angles, confirming the connectivity and the three-dimensional arrangement of the atoms. This technique is considered the gold standard for structural elucidation.
Emerging Research Areas and Future Directions for Oxaspiro 5.5 Undecan 7 Amine
Applications in Chemical Biology Probes and Tools
The development of selective chemical probes is essential for dissecting complex biological pathways. The rigid, three-dimensional structure of 3-Oxaspiro[5.5]undecan-7-amine makes it an attractive scaffold for designing such tools. researchgate.net Unlike flat, aromatic systems, spirocycles present substituents in well-defined vectors, which can lead to highly specific interactions with biological targets. sigmaaldrich.com The primary amine group on the cyclohexyl ring serves as a crucial functional handle, allowing for straightforward conjugation to reporter molecules (e.g., fluorophores, biotin) or affinity tags, a key step in creating chemical probes.
Furthermore, spirocyclic frameworks have been successfully employed to develop bioactive molecules for a range of diseases, including cancer and neurological disorders. mdpi.com Spiroethers, a subclass to which this compound belongs, are found in natural products exhibiting diverse biological activities, such as anticancer and antiviral properties. researchgate.net The incorporation of an oxygen atom within the spirocycle can also improve physicochemical properties like aqueous solubility and lipophilicity, which are critical for the development of effective in vivo probes and potential therapeutics. rsc.orgrsc.org Future research will likely focus on synthesizing libraries of derivatives based on the this compound core and screening them for specific biological activities to identify novel probes and therapeutic leads.
Integration into Polymer Chemistry and Materials Science (e.g., Acid-Labile Crosslinkers)
The spiroacetal moiety, a key feature of the 3-Oxaspiro[5.5]undecane system, is susceptible to cleavage under acidic conditions. lu.se This property makes it an ideal candidate for the design of "smart" polymers and materials that can respond to specific environmental triggers. One of the most promising applications is in the development of acid-labile crosslinkers for creating degradable polymer networks.
For instance, spiroacetal-containing monomers can be co-polymerized with other materials to create plastics that can be chemically recycled. lu.se In a mildly acidic environment, the spiroacetal crosslinks break, degrading the polymer into smaller, repolymerizable oligomers. lu.se This approach is being explored for creating more sustainable alternatives to traditional plastics like PET. lu.se In the context of biomedicine, this acid-labile nature could be harnessed for drug delivery systems. A drug could be encapsulated within a polymer matrix crosslinked with a 3-Oxaspiro[5.5]undecane-derived linker. In the acidic microenvironment of a tumor or within the endosome of a cell, the matrix would degrade, releasing its therapeutic payload precisely where it is needed.
| Application Area | Potential Role of this compound Moiety | Key Property Leveraged |
| Chemical Recycling | As a co-monomer in polyester (B1180765) synthesis. | Acid-labile spiroketal bond allows for polymer degradation into recyclable oligomers. lu.se |
| Drug Delivery | As a crosslinker in hydrogel or nanoparticle formulation. | pH-sensitive degradation leads to controlled release of encapsulated therapeutics in acidic environments (e.g., tumors, endosomes). |
| Biomaterial Scaffolds | As a component of degradable scaffolds for tissue engineering. | Controlled degradation rate can be tuned to match the rate of new tissue formation. |
Future Directions in Novel Synthetic Methodology Development
The advancement of all applications for this compound hinges on the availability of efficient and scalable synthetic routes. Currently, synthetic strategies for the closely related 3-heterospiro[5.5]undecan-9-ones are more established, often employing methods like the Robinson annelation. These ketones serve as precursors to the 9-amino derivatives. A significant future direction will be the adaptation of these methods or the development of entirely new strategies to selectively synthesize the 7-amino isomer.
Key challenges and opportunities in synthetic methodology include:
Stereoselective Synthesis: Developing methods that can control the stereochemistry at the spirocyclic center and on the cyclohexane (B81311) ring is crucial, as different stereoisomers can have vastly different biological activities and material properties.
Direct Amination Routes: Exploring catalytic methods for the direct amination of a C-H bond at the 7-position of the 3-Oxaspiro[5.5]undecane core would be a highly efficient approach, bypassing the need for a ketone intermediate.
Building Block Approach: The development of versatile oxaspirocyclic building blocks that can be easily functionalized will accelerate the synthesis of diverse derivatives for screening and application development. sigmaaldrich.com Iodocyclization has emerged as a powerful tool for creating a wide variety of oxa-spirocycles, and this method could be adapted for the synthesis of precursors to this compound. rsc.orgrsc.org
Computational Predictions for Novel Derivatives and Their Interactions
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel spirocyclic compounds. researchgate.net By modeling molecules and their interactions with biological targets or material interfaces, researchers can predict properties and prioritize synthetic efforts, saving significant time and resources.
For this compound, computational approaches could be applied in several ways:
Virtual Library Generation: A virtual library of thousands of derivatives can be created by computationally adding various substituents to the core scaffold.
Property Prediction: For each virtual derivative, key properties such as solubility, lipophilicity (logP), metabolic stability, and potential toxicity (ADMET) can be predicted using quantitative structure-activity relationship (QSAR) models.
Molecular Docking: The most promising derivatives can be docked into the binding sites of known biological targets (e.g., enzymes, receptors) to predict their binding affinity and mode of interaction. This can help identify potential new drug candidates. For example, studies on azonia-spiro compounds have used molecular dynamics to understand their fit within zeolite structures, a similar approach could predict the fit of this compound derivatives in protein pockets. researchgate.net
Spectroscopic Analysis: Advanced computational methods can model the vibrational and NMR spectra of novel compounds, aiding in their structural characterization once synthesized. researchgate.net
| Computational Method | Application to this compound | Desired Outcome |
| Density Functional Theory (DFT) | Calculation of molecular orbitals, reaction energies, and spectroscopic properties. | Understanding of electronic structure and reactivity; aid in reaction planning and product characterization. researchgate.net |
| Molecular Dynamics (MD) | Simulation of the compound's movement and interaction with its environment (e.g., water, a protein). | Assessment of conformational stability and binding dynamics. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate chemical structure with biological activity or physical properties. | Prediction of properties for a large virtual library of derivatives to prioritize synthesis. |
| Molecular Docking | Predicting the preferred orientation of the molecule when bound to a biological target. | Identification of potential protein targets and generation of hypotheses for mechanism of action. |
Broader Implications for Spirocyclic Chemistry and Drug Discovery Platforms
The exploration of this compound and its derivatives is part of a broader shift in medicinal chemistry towards molecules with greater three-dimensionality. For decades, drug discovery was dominated by "flat" aromatic compounds. However, there is a growing recognition that sp³-rich scaffolds, like spirocycles, offer significant advantages. bldpharm.com
The introduction of a spirocyclic core can:
Improve Physicochemical Properties: Increase the fraction of sp³-hybridized carbons (a parameter known as Fsp³), which often correlates with improved solubility and metabolic stability and thus a higher probability of clinical success. bldpharm.com
Enhance Potency and Selectivity: The rigid conformational constraint of the spirocycle can lock a molecule into a bioactive conformation, improving its binding affinity for its intended target while reducing off-target effects. bldpharm.com
Explore Novel Chemical Space: Spirocycles provide access to unique molecular shapes and substituent orientations that are not achievable with traditional scaffolds, opening up possibilities for targeting proteins previously considered "undruggable." sigmaaldrich.com
Compounds like this compound are not just single molecules of interest but represent gateways to entire platforms for drug discovery and materials science. As synthetic methods become more robust and computational tools more predictive, the systematic exploration of oxaspirocyclic chemistry will undoubtedly lead to the development of novel therapeutics and advanced materials with tailored properties.
Q & A
Q. What are the established synthetic routes for 3-Oxaspiro[5.5]undecan-7-amine, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound derivatives typically involves multi-step protocols. For example, a precursor like 3-Oxaspiro[5.5]undec-7-en-9-one can be hydrogenated using a Pd/C catalyst under H₂ pressure to achieve saturation, yielding 81% of the desired product after purification . Key optimization steps include controlling reaction temperature (e.g., −60°C for intermediates) and solvent selection (e.g., anhydrous benzene for cyclization). Yield improvements may require iterative adjustments to stoichiometry, catalyst loading, or distillation parameters.
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve spirocyclic stereochemistry. For example, intermediates like 3-Oxaspiro[5.5]undecan-9-one are characterized by distinct chemical shifts for carbonyl and cyclic ether protons . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. Computational tools like SMILES strings and InChI keys (e.g., INTATWXOULBDGK-SECBINFHSA-N for stereoisomers) aid in database comparisons .
Q. How can researchers ensure reproducibility in synthesizing spirocyclic amines under varying laboratory conditions?
Reproducibility hinges on strict adherence to anhydrous conditions (e.g., using molecular sieves for solvents) and standardized workup protocols. For instance, extraction with ethyl acetate followed by drying over MgSO₄ and vacuum distillation minimizes variability . Documenting batch-specific parameters (e.g., H₂ pressure during hydrogenation) and cross-validating spectral data with literature are essential .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in derivatization reactions of this compound?
Regioselectivity in substitutions (e.g., at the amine group) is influenced by steric hindrance from the spirocyclic scaffold and electronic effects of the oxa-heterocycle. For example, nucleophilic substitutions favor the less hindered axial position, as observed in tert-butyl-protected analogs undergoing acylations . Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density distribution and frontier molecular orbitals.
Q. How can contradictory spectral data between synthetic batches be systematically resolved?
Contradictions may arise from stereochemical impurities or solvent residues. Strategies include:
Q. What computational methods are suitable for predicting the physicochemical properties of this compound derivatives?
Molecular dynamics (MD) simulations can model solvation effects and partition coefficients (logP). Tools like PubChem’s InChI descriptors enable virtual screening for bioactivity . For instance, predicted CCS values for adducts ([M+Na]⁺ = 144.5 Ų) guide ionization efficiency in mass spectrometry workflows .
Q. How does the spirocyclic architecture influence the compound’s pharmacokinetic profile in pharmacological studies?
The rigid spiro structure enhances metabolic stability by reducing conformational flexibility, as seen in related azaspiro compounds. However, the oxa-heterocycle may increase polarity, affecting blood-brain barrier permeability. In vitro assays (e.g., microsomal stability tests) and molecular docking studies are recommended to evaluate target engagement .
Methodological Considerations
Q. What statistical approaches are appropriate for analyzing yield variability in multi-step syntheses?
Use multivariate analysis (e.g., ANOVA) to identify critical factors (temperature, catalyst type). For small datasets, non-parametric tests (e.g., Kruskal-Wallis) assess significance. Visual tools like control charts monitor batch consistency .
Q. How should researchers address challenges in stereochemical resolution of this compound enantiomers?
Chiral chromatography (e.g., using amylose-based columns) or kinetic resolution via enzymatic catalysis can separate enantiomers. Absolute configuration is confirmed by X-ray crystallography or electronic circular dichroism (ECD) .
Data Presentation Guidelines
Q. What are best practices for reporting spirocyclic compound data in publications?
Follow IUPAC naming conventions and include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
